(R)-3-(2-Amino-2-carboxyethyl)benzoic acid hcl

Description

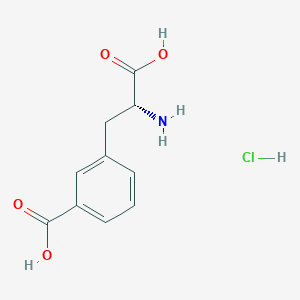

(R)-3-(2-Amino-2-carboxyethyl)benzoic acid HCl is a chiral benzoic acid derivative featuring a 2-amino-2-carboxyethyl substituent at the 3-position of the benzene ring, with an R-configuration at the stereogenic center. The compound exists as a hydrochloride salt, enhancing its solubility and stability. Its molecular formula is C₁₀H₁₂ClNO₄, yielding a molecular weight of 245.67 g/mol.

Properties

Molecular Formula |

C10H12ClNO4 |

|---|---|

Molecular Weight |

245.66 g/mol |

IUPAC Name |

3-[(2R)-2-amino-2-carboxyethyl]benzoic acid;hydrochloride |

InChI |

InChI=1S/C10H11NO4.ClH/c11-8(10(14)15)5-6-2-1-3-7(4-6)9(12)13;/h1-4,8H,5,11H2,(H,12,13)(H,14,15);1H/t8-;/m1./s1 |

InChI Key |

NLSQVXAYBFSSOL-DDWIOCJRSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)C(=O)O)C[C@H](C(=O)O)N.Cl |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CC(C(=O)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(2-Amino-2-carboxyethyl)benzoic acid hydrochloride typically involves the decarboxylative coupling of amino acid-derived α-amino radicals to carbonyl compounds via visible-light photocatalysis in water. This method is characterized by broad substrate scopes, mild reaction conditions, and amenability to gram-scale synthesis .

Industrial Production Methods

Industrial production methods for this compound often involve the use of advanced photoredox-catalyzed reactions, which allow for efficient and scalable synthesis. The use of water as a solvent at room temperature further enhances the sustainability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

®-3-(2-Amino-2-carboxyethyl)benzoic acid hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and carboxyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the chiral center .

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

®-3-(2-Amino-2-carboxyethyl)benzoic acid hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.

Biology: Studied for its potential role in biological processes and as a precursor for biologically active compounds.

Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

Mechanism of Action

The mechanism of action of ®-3-(2-Amino-2-carboxyethyl)benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Substituted Benzoic Acid Moieties

2-Amino-3-methylbenzoic acid (C₈H₉NO₂, MW: 151.16 g/mol)

- Key Differences : Replaces the carboxyethyl group with a methyl substituent.

- Implications: The methyl group increases lipophilicity, reducing water solubility compared to the target compound. Lacks the dual functional groups (amino and carboxylic acid) in the side chain, limiting ionic interactions .

3-Amino-5-hydroxybenzoic acid hydrochloride (C₇H₇NO₃·HCl, MW: 189.59 g/mol)

- Key Differences : Features a hydroxyl group at the 5-position instead of the carboxyethyl group.

- Implications : The hydroxyl group enhances hydrogen-bonding capacity but reduces steric bulk. The HCl salt form improves solubility, similar to the target compound, but the absence of the carboxyethyl side chain may affect binding specificity .

3-Amino-5-chlorobenzoic acid (C₇H₆ClNO₂, MW: 171.57 g/mol)

- Key Differences : Substitutes a chlorine atom at the 5-position instead of the carboxyethyl group.

- Lacks the amino-carboxyethyl side chain, reducing versatility in molecular interactions .

Thiophene-Based Analogues ()

- 3-(Oxalyl-amino)-thiophen-2-carboxylic acid (Compound 2) and 2-(oxalyl-amino)-thiophen-3-carboxylic acid (Compound 3): Key Differences: Replace the benzene ring with a thiophene heterocycle. Implications: Thiophene’s electron-rich nature enhances aromatic interactions but may reduce metabolic stability.

Compounds with Isoxazole or Pyrimidine Moieties

(R)-5-((R)-2-Amino-2-carboxyethyl)-4,5-dihydroisoxazole-3-carboxylic acid

- Key Differences : Incorporates an isoxazole ring instead of benzene.

- The stereochemistry (R-configuration) aligns with the target compound, suggesting possible similarities in chiral recognition .

ACET [(S)-1-(2-amino-2-carboxyethyl)-3-(2-carboxy-5-phenylthiophene-3-yl-methyl)-5-methylpyrimidine-2,4-dione]

- Key Differences : Contains a pyrimidine-dione core with a phenylthiophene substituent.

- Implications: The pyrimidine ring expands π-π stacking capabilities, while the phenylthiophene group increases hydrophobicity. The amino-carboxyethyl side chain is retained, suggesting shared binding motifs in enzyme inhibition .

Hydrochloride Salt Comparisons

- 3-Amino-5-hydroxybenzoic acid hydrochloride vs. Target Compound: Both HCl salts improve aqueous solubility. However, the target compound’s carboxyethyl side chain adds a second carboxylic acid group, lowering its isoelectric point (pI) and enhancing ionic interactions under physiological conditions .

Data Table: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility (HCl Salt) | Notable Features |

|---|---|---|---|---|---|

| (R)-3-(2-Amino-2-carboxyethyl)benzoic acid HCl | C₁₀H₁₂ClNO₄ | 245.67 | Benzoic acid, amino, carboxylic acid | High (HCl salt) | Chiral R-configuration, dual -COOH |

| 2-Amino-3-methylbenzoic acid | C₈H₉NO₂ | 151.16 | Benzoic acid, amino, methyl | Moderate | Lipophilic, no side-chain -COOH |

| 3-Amino-5-hydroxybenzoic acid HCl | C₇H₇NO₃·HCl | 189.59 | Benzoic acid, amino, hydroxyl | High (HCl salt) | Enhanced H-bonding, single -COOH |

| 3-(Oxalyl-amino)-thiophen-2-carboxylic acid | C₇H₆N₂O₄S | 214.19 | Thiophene, oxalyl-amino, carboxylic acid | Moderate | Electron-rich heterocycle |

| ACET | C₂₀H₁₈N₄O₆S | 442.45 | Pyrimidine-dione, amino-carboxyethyl | Low | Complex heterocyclic core |

Research Findings and Implications

- Stereochemical Influence : The R-configuration in the target compound may confer selectivity in chiral environments, such as enzyme active sites, distinguishing it from racemic mixtures or S-isomers .

- Salt Form Advantages: The HCl salt form increases bioavailability, a feature shared with 3-Amino-5-hydroxybenzoic acid HCl but absent in non-salt derivatives like 2-Amino-3-methylbenzoic acid .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-3-(2-amino-2-carboxyethyl)benzoic acid HCl, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves chiral resolution or enantioselective methods due to the (R)-configuration. For example, asymmetric hydrogenation or enzymatic catalysis can be employed to introduce stereochemistry. Reaction optimization may include adjusting pH (to stabilize the carboxylic acid and amino groups), temperature (25–50°C for enzyme stability), and solvent polarity (e.g., aqueous/organic mixtures). Post-synthesis, ion-exchange chromatography is recommended for HCl salt formation and purification .

| Key Parameters | Optimal Range |

|---|---|

| Reaction Temperature | 25–50°C |

| Solvent System | Water/ethanol (7:3 v/v) |

| Purification Method | Ion-exchange chromatography |

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Compare H and C spectra with reference data (e.g., PubChem entries for related chiral benzoic acid derivatives) to confirm stereochemistry and functional groups .

- Mass Spectrometry (LC-MS) : Validate molecular weight (CHClNO, exact mass 245.05 Da) and detect impurities via high-resolution MS .

- X-ray Crystallography : Resolve the crystal structure to confirm the (R)-configuration if chiral centers are ambiguous .

Q. What solubility profiles and stability considerations are critical for handling this compound in aqueous buffers?

- Methodological Answer : The compound is moderately soluble in water (~10 mg/mL at 25°C) due to its zwitterionic nature. For stability:

- Maintain pH 4–6 to prevent deprotonation of the carboxylic acid or amino groups.

- Store at –20°C in lyophilized form to avoid hydrolysis.

- Use antioxidants (e.g., 0.1% ascorbic acid) in long-term storage buffers to prevent oxidation of the amino group .

Advanced Research Questions

Q. What advanced techniques are recommended for analyzing enantiomeric purity, and how can discrepancies in chiral HPLC data be resolved?

- Methodological Answer :

- Chiral HPLC : Use a Daicel AD-H column with a hexane/isopropanol/acetic acid mobile phase (85:15:0.1 v/v) for baseline separation of enantiomers. Retention times should be validated against a racemic standard .

- Circular Dichroism (CD) : Resolve ambiguities in HPLC data by correlating CD spectra with known (R)-configuration profiles.

- Discrepancy Resolution : If retention times shift, check column degradation or mobile phase pH consistency. Recalibrate using a fresh chiral reference standard .

Q. How can researchers investigate the biological activity of this compound, particularly its interaction with amino acid transporters or enzymes?

- Methodological Answer :

- Competitive Binding Assays : Use radiolabeled analogs (e.g., H-labeled compound) to measure affinity for transporters like LAT1 or ASCT2 in cell membranes.

- Enzyme Kinetics : Test inhibition of glutamine synthetase or decarboxylases via spectrophotometric assays (e.g., NADH-coupled reactions).

- Molecular Dynamics Simulations : Model interactions with binding pockets using software like GROMACS, focusing on hydrogen bonding with the carboxylate and ammonium groups .

Q. What strategies mitigate contradictions in stability data between accelerated degradation studies and real-time storage?

- Methodological Answer :

-

Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and oxidative conditions (HO) to identify degradation pathways.

-

Real-Time Stability : Compare with accelerated data using Arrhenius modeling to predict shelf life. If discrepancies arise (e.g., unexpected hydrolysis), revise models to account for non-Arrhenius behavior or matrix effects (e.g., buffer composition) .

Degradation Factor Test Condition Analytical Method Hydrolysis pH 9 buffer, 50°C HPLC-UV Oxidation 0.3% HO, 25°C LC-MS/MS

Q. How can isotopic labeling (e.g., C, N) be applied to trace metabolic pathways of this compound in vitro?

- Methodological Answer :

- Synthesis of Labeled Analog : Incorporate C at the carboxyl carbon via carboxylation reactions with CO.

- Tracer Studies : Incubate labeled compound with cell cultures (e.g., hepatocytes) and analyze metabolites using NMR or high-resolution LC-MS to track incorporation into TCA cycle intermediates or urea .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.